N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide follows International Union of Pure and Applied Chemistry conventions for complex organboron compounds containing multiple functional groups. The compound's molecular formula C₁₆H₂₆BNO₄S indicates the presence of sixteen carbon atoms, twenty-six hydrogen atoms, one boron atom, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 339.26 daltons. The structural descriptor can be systematically broken down into its constituent components: the N-tert-butyl portion indicates a tertiary butyl group attached to the nitrogen atom of the sulfonamide functionality, while the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) segment describes the meta-positioned pinacol boronic ester substituent on the benzene ring.
The compound's canonical Simplified Molecular Input Line Entry System representation is expressed as CC(C)(C)NS(=O)(=O)c1cccc(c1)B2OC(C)(C)C(C)(C)O2, which provides a unique linear notation for the three-dimensional molecular structure. The International Chemical Identifier string InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-9-12(11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 offers additional structural information including connectivity patterns and hydrogen assignments. The corresponding International Chemical Identifier Key VSJNPEGKWGUNOP-UHFFFAOYSA-N provides a hashed version of the complete structural information that serves as a unique database identifier.
Crystallographic and Conformational Studies
Crystallographic analysis of pinacol boronic ester compounds reveals important structural features that are relevant to understanding this compound. Studies of related 1,3,2-dioxaborolane systems demonstrate that these ring structures typically adopt near-planar conformations with minimal deviations from idealized geometry. The dioxaborolane ring in similar compounds exhibits root mean square deviations from planarity of approximately 0.035 Angstroms, indicating excellent geometric consistency. The boron atom in these systems maintains a trigonal planar configuration with bond angle sums approaching 360 degrees, confirming the expected sp² hybridization state.
Conformational studies of analogous pinacol boronic esters indicate that the tetramethyl substitution pattern on the dioxaborolane ring creates a twisted conformation along the carbon-carbon bond. In related structures, this twisted arrangement results in the dioxaborolane ring mean plane being inclined relative to aromatic ring systems by angles ranging from approximately 2 to 45 degrees, depending on the specific substitution pattern and intermolecular interactions. The phenyl ring attachment to the dioxaborolane system typically exhibits near-coplanar arrangements, with dihedral angles between ring planes often less than 2 degrees in similar compounds.
Crystal packing studies of related pinacol boronic ester compounds reveal diverse structural motifs influenced by the interplay between the aromatic and dioxaborolane components. The structural versatility observed in analogous systems suggests that this compound may exhibit multiple polymorphic forms due to synthon frustration between structurally incongruent components. This phenomenon arises from competing intermolecular interactions between the polar sulfonamide functionality and the less polar pinacol boronic ester group.
Computational Modeling of Electronic Properties
Computational analysis of pinacol boronic ester systems provides insights into the electronic properties that govern the behavior of this compound. Density functional theory calculations on related compounds indicate that the boron center exhibits significant Lewis acidic character due to its empty p-orbital, which influences both reactivity patterns and intermolecular interactions. The tetramethyl substitution on the dioxaborolane ring provides steric protection while maintaining electronic accessibility to the boron center, creating a balance between stability and reactivity.
Electronic structure calculations reveal that the oxygen-boron-oxygen motif in pinacol boronic esters adopts a planar configuration that minimizes steric hindrance despite the presence of adjacent quaternary carbon centers. This planarity is crucial for understanding why pinacol boronic ester groups exhibit smaller effective steric volumes than initially anticipated based on their apparent bulk. Molecular modeling studies demonstrate that the effective steric parameter values for pinacol boronic ester groups are remarkably small, with percent buried volume calculations providing the most accurate correlation with experimental diastereoselectivity data.
The computational analysis of related sulfonamide-containing boronic esters indicates that the sulfonyl group significantly influences the electronic distribution throughout the aromatic system. The electron-withdrawing nature of the sulfonamide functionality modulates the electron density at the boron center, potentially affecting both the Lewis acidity and the reactivity profile of the pinacol boronic ester group. Topological Polar Surface Area calculations for similar compounds yield values around 64.63 square Angstroms, reflecting the contribution of both the sulfonamide and dioxaborolane functional groups to the overall molecular polarity.
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| Topological Polar Surface Area | 64.63 Ų | |
| LogP (Partition Coefficient) | 2.0626 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 3 |
Comparative Analysis with Analogous Boron-Containing Sulfonamides
Comparative structural analysis reveals significant relationships between this compound and other boron-containing sulfonamides. The para-substituted analog 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide differs primarily in the position of the pinacol boronic ester substituent, resulting in a lower molecular weight of 283.16 daltons due to the absence of the tert-butyl group on the sulfonamide nitrogen. This structural difference significantly impacts the electronic properties and steric environment around both the boron center and the sulfonamide functionality.
The electronic influence of substituent positioning becomes apparent when comparing meta- versus para-substitution patterns in benzenesulfonamide derivatives. The meta-positioned pinacol boronic ester in the target compound creates a different electronic environment compared to para-substitution, influencing both the Lewis acidity of the boron center and the basicity of the sulfonamide nitrogen. Studies of related compounds indicate that meta-substitution typically results in intermediate electronic effects compared to the more pronounced influences observed with para-substitution patterns.
Structural comparisons with other tert-butyl-containing sulfonamide boronic esters reveal common conformational preferences and packing motifs. The compound tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate shares the meta-substitution pattern but incorporates a carbamate rather than sulfonamide functionality, resulting in different hydrogen bonding capabilities and crystal packing arrangements. These structural variations provide insights into the specific contributions of the sulfonamide group to the overall molecular properties.
The steric analysis of pinacol boronic ester groups across different structural contexts demonstrates consistent behavior regardless of the aromatic substitution pattern. A-value measurements, ligand cone angle determinations, and percent buried volume calculations for various pinacol boronic ester compounds all indicate remarkably small effective steric sizes. This finding suggests that this compound likely exhibits similar compact steric profiles despite its apparent molecular bulk.
| Compound | Molecular Weight | Substitution Pattern | Key Structural Feature |
|---|---|---|---|
| Target Compound | 339.26 g/mol | Meta | N-tert-butyl sulfonamide |
| Para-analog | 283.16 g/mol | Para | Primary sulfonamide |
| Carbamate analog | 319.2 g/mol | Meta | Carbamate functionality |
| Simple phenyl ester | 204.07 g/mol | - | No additional functionality |
Properties
IUPAC Name |
N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-9-12(11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJNPEGKWGUNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester interacts with its targets through a process called transmetalation . In this process, the organoboron compound (the boronic ester) transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The compound 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters, such as this compound, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The result of the action of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds in organic compounds . This allows for the synthesis of a wide variety of complex organic molecules.
Action Environment
The action of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.
Biological Activity
N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and pharmacokinetic properties.
- Molecular Formula : C14H26BNO4S
- Molecular Weight : 283.172 g/mol
- CAS Number : 2304635-53-6
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial effects against multidrug-resistant strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus ranged from 4–8 μg/mL .
- The compound also showed activity against Mycobacterium abscessus and Mycobacterium smegmatis.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation:
- In vitro studies indicated that it inhibited the proliferation of various cancer cell lines with IC50 values ranging from 0.87 to 12.91 μM .
- Notably, it exhibited a selective cytotoxic effect on cancer cells compared to non-cancerous cells, suggesting a potential therapeutic window for targeting tumors while minimizing toxicity to normal tissues.
The mechanisms through which this compound exerts its effects are under investigation. Preliminary findings suggest:
- Inhibition of Matrix Metalloproteinases (MMPs) : The compound displayed significant inhibition of MMP-2 and MMP-9 activities, which are crucial in cancer metastasis.
- Cell Cycle Arrest : It appears to induce G2/M phase arrest in cancer cells, promoting apoptosis through the activation of caspases .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Cmax : The maximum concentration reached was reported at approximately 592 ± 62 mg/mL .
- Half-life (t1/2) : The half-life indicated slow elimination from the body (>12 hours), which is advantageous for maintaining therapeutic levels over extended periods.
Case Studies
A notable case study involved the administration of a related compound in a mouse model:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally similar derivatives, emphasizing substituent effects, reactivity, and applications.
Positional Isomers
- N-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Structural difference: Boronate group at the ortho position vs. meta.
Heterocyclic Derivatives
- N-(2-methoxy-5-(pinacol boronate)pyridin-3-yl)benzenesulfonamide (9a)
- 4-Fluoro-N-(2-methoxy-5-(pinacol boronate)pyridine-3-yl)benzenesulfonamide (9b) Structural difference: Addition of a para-fluoro group on the sulfonamide benzene.
Substituent Variations on the Sulfonamide Nitrogen
- N-Cyclopropyl-4-(pinacol boronate)benzenesulfonamide Structural difference: Cyclopropyl vs. tert-butyl on the sulfonamide nitrogen.
- N,N-Diethyl-4-methyl-3-(pinacol boronate)benzenesulfonamide Structural difference: Diethylamino group vs. tert-butyl. Impact: Increased electron-donating capacity from alkyl groups may stabilize intermediates in coupling reactions, though steric effects could slow transmetalation .
Heteroatom-Modified Analogs
- N-(tert-butyl)-2-(methylamino)-5-(pinacol boronate)pyridine-3-sulfonamide Structural difference: Pyridine ring with methylamino substitution at position 2. However, commercial discontinuation suggests challenges in synthesis or stability .
Key Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity in Cross-Coupling Reactions
Preparation Methods
Reaction Overview
The lithiation-borylation method is the most widely reported approach for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety to aromatic sulfonamides. This two-step process involves:
- Directed ortho-lithiation of a brominated sulfonamide precursor.
- Quenching with a boronate ester to install the dioxaborolane group.
Synthetic Procedure
Step 1: Synthesis of N-tert-Butyl-3-bromobenzenesulfonamide
The precursor is prepared by reacting 3-bromobenzenesulfonyl chloride with tert-butylamine in dichloromethane (DCM) under basic conditions (triethylamine, 0°C, 2 h). The product is isolated in 85–90% yield after aqueous workup.
Step 2: Lithiation and Borylation
- Lithiation : N-tert-Butyl-3-bromobenzenesulfonamide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −78°C. n-Butyllithium (2.2 equiv, 1.6 M in hexanes) is added dropwise, inducing deprotonation at the position ortho to the sulfonamide group.
- Borylation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.0 equiv) is introduced to the lithiated intermediate. The reaction mixture is warmed to room temperature and stirred for 3 h.
- Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 5:1) to yield the title compound (78–82% yield).
Key Considerations
- Temperature Control : Lithiation requires strict maintenance of −78°C to prevent side reactions.
- Solvent Purity : Anhydrous THF is critical to avoid protonation of the lithiated intermediate.
- Boronate Ester Selection : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is preferred due to its stability and reactivity.
Palladium-Catalyzed Miyaura Borylation
Reaction Overview
This method employs a palladium catalyst to facilitate borylation of a brominated sulfonamide precursor, bypassing the need for cryogenic conditions.
Synthetic Procedure
- Substrate Preparation : N-tert-Butyl-3-bromobenzenesulfonamide (1.0 equiv) is combined with bis(pinacolato)diboron (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and tricyclohexylphosphine (0.10 equiv) in degassed 1,4-dioxane.
- Reaction Conditions : The mixture is heated at 80°C for 12 h under nitrogen.
- Workup : The crude product is filtered through Celite, concentrated, and purified by chromatography (hexane/ethyl acetate, 4:1) to afford the target compound (65–70% yield).
Key Considerations
- Catalyst System : Pd(OAc)₂ with bulky phosphine ligands enhances selectivity for monoborylation.
- Oxygen Sensitivity : Strict anaerobic conditions are necessary to prevent catalyst deactivation.
Sulfonamide Functionalization of Pre-Borylated Intermediates
Reaction Overview
This alternative route involves synthesizing a borylated benzene derivative first, followed by sulfonamide installation.
Synthetic Procedure
- Borylation of 1,3-Dibromobenzene :
- Sulfonamide Formation :
Key Considerations
- Regioselectivity : The para-bromo group is more reactive in C–N coupling, necessitating careful control of stoichiometry.
- Copper Catalyst : CuI with chelating ligands improves coupling efficiency.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Lithiation-Borylation | 78–82 | −78°C, anhydrous THF | High regioselectivity | Cryogenic requirements |
| Miyaura Borylation | 65–70 | 80°C, anaerobic | Mild conditions, no cryogenics | Lower yield, catalyst cost |
| Sulfonamide Functionalization | 58–63 | 100°C, Cu catalysis | Modular approach | Multiple steps, moderate yield |
Mechanistic Insights
Lithiation-Borylation Pathway
The sulfonamide group directs ortho-lithiation via coordination to the lithium ion. Subsequent transmetallation with the boronate ester proceeds through a four-membered transition state, ensuring precise boron installation.
Palladium-Catalyzed Borylation
Pd⁰ undergoes oxidative addition with the C–Br bond, followed by borylation via a Pdᴵᴵ–Bpin intermediate. Reductive elimination affords the borylated product and regenerates the catalyst.
Q & A
Q. What are the standard synthetic routes for N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?
Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling reactions, where the boronate ester reacts with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) . Key steps include:
- Step 1: Preparation of the benzenesulfonamide precursor with a tert-butyl group.
- Step 2: Introduction of the dioxaborolane moiety via borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .
- Conditions: Reactions are conducted under inert atmosphere (N₂/Ar), with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and temperatures ranging from 60–100°C .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify tert-butyl group integration (δ ~1.3 ppm for tert-butyl protons) and boronate ester signals (δ ~1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (B-O vibrations) .
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) and molecular docking are used to:
- Predict regioselectivity in cross-coupling reactions by analyzing transition states .
- Screen catalysts (e.g., Pd vs. Ni) for efficiency using Gibbs free energy profiles .
- Example Workflow:
- Step 1: Optimize geometries of reactants and intermediates using Gaussian or ORCA.
- Step 2: Calculate activation energies for competing pathways.
- Step 3: Validate predictions experimentally via kinetic studies .
Q. What are the challenges in achieving regioselectivity in cross-coupling reactions involving this sulfonamide?
Methodological Answer: Regioselectivity is influenced by:
- Steric Effects: The tert-butyl group hinders coupling at the ortho position, favoring para-substitution .
- Electronic Effects: Electron-withdrawing sulfonamide directs coupling to electron-rich aryl partners.
- Mitigation Strategies:
- Use bulky ligands (e.g., SPhos) to enhance para-selectivity .
- Adjust solvent polarity (e.g., DMF for polar transition states) .
Q. How is bioactivity assessed for this compound in enzyme inhibition studies?
Methodological Answer:
- Assay Design:
- Step 1: Incubate the compound with target enzymes (e.g., proteases or kinases) at varying concentrations.
- Step 2: Measure residual activity using fluorogenic substrates (e.g., AMC derivatives) .
- Step 3: Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).
- Controls: Include known inhibitors (e.g., staurosporine for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
